molecular formula C33H32N4O4 B13745269 Tetrakis(salicylideneaminoethyl)methane CAS No. 3221-64-5

Tetrakis(salicylideneaminoethyl)methane

Cat. No.: B13745269
CAS No.: 3221-64-5
M. Wt: 548.6 g/mol
InChI Key: AUGGJOPHYLIYTD-UHFFFAOYSA-N
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Description

Tetrakis(salicylideneaminoethyl)methane is a tetradentate Schiff base ligand characterized by a central methane core bonded to four salicylideneaminoethyl groups. Each arm consists of a salicylaldehyde moiety condensed with an aminoethyl group, forming a rigid, conjugated system capable of coordinating metal ions. This compound is of significant interest in coordination chemistry and materials science due to its ability to form stable metal complexes, which are utilized in catalysis, molecular sensing, and porous framework materials. Its structure enables versatile applications, particularly in constructing metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where the salicylidene groups act as binding sites for transition metals like Cu(II) or Mn(II).

Properties

CAS No.

3221-64-5

Molecular Formula

C33H32N4O4

Molecular Weight

548.6 g/mol

IUPAC Name

2-[[3-[(2-hydroxyphenyl)methylideneamino]-2,2-bis[[(2-hydroxyphenyl)methylideneamino]methyl]propyl]iminomethyl]phenol

InChI

InChI=1S/C33H32N4O4/c38-29-13-5-1-9-25(29)17-34-21-33(22-35-18-26-10-2-6-14-30(26)39,23-36-19-27-11-3-7-15-31(27)40)24-37-20-28-12-4-8-16-32(28)41/h1-20,38-41H,21-24H2

InChI Key

AUGGJOPHYLIYTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NCC(CN=CC2=CC=CC=C2O)(CN=CC3=CC=CC=C3O)CN=CC4=CC=CC=C4O)O

Origin of Product

United States

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used but generally include modified phenolic and imine derivatives .

Mechanism of Action

The mechanism by which 2,2’-[[2,2-bis[[[(2-hydroxyphenyl)methylene]amino]methyl]propane-1,3-diyl]bis(nitrilomethylidyne)]bisphenol exerts its effects is primarily through its interaction with metal ions and biological molecules. The phenolic and imine groups can coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions . Additionally, the compound can interact with proteins and enzymes, potentially inhibiting their activity by binding to active sites or altering their conformation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between Tetrakis(salicylideneaminoethyl)methane and analogous tetrakis-substituted methane derivatives:

Compound Name Functional Groups Synthesis Method Key Properties/Applications References
This compound Salicylideneaminoethyl (Schiff base) Condensation of salicylaldehyde with aminoethyl groups Metal coordination, catalysis, COFs/MOFs Inferred
Tetrakis(4-aminophenyl)methane (TAM) 4-Aminophenyl Condensation of tetraphenylmethane with nitro groups followed by reduction Building block for imine-linked COFs (e.g., COF-300)
Tetrakis[(p-aminophenoxy)methyl]methane p-Aminophenoxy Williamson etherification and hydrolysis Epoxy resin curing agent (enhances thermal stability)
Tetrakis(3-formyl-4-hydroxylphenyl)methane (TFHPM) Formyl, hydroxyl Aldehyde-functionalized synthesis Salphen-based COFs with antioxidant catalytic activity
Tetrakis(4-carboxyphenoxymethyl)methane (H4TCM) Carboxyphenoxy Multi-step esterification and hydrolysis Tetra-carboxylic acid linker for MOFs
Tetrakis(acetoxymercuri)methane Acetoxymercuri Direct mercury functionalization Nucleic acid sulfur labeling
Tetrakis(2-propynyloxymethyl)methane Propynyloxy Click chemistry synthesis Precursor for polymer networks (e.g., biomedical materials)

Key Comparative Insights:

Structural Flexibility vs. Rigidity: this compound and TFHPM both feature hydroxyl groups, enabling metal coordination. However, TFHPM’s formyl groups facilitate covalent bonding in COFs, while salicylidene groups favor dynamic metal-ligand interactions. TAM’s rigid tetrahedral geometry supports diatopology in COFs, whereas H4TCM’s carboxy groups enhance porosity in MOFs.

Synthetic Complexity: TAM and Tetrakis[(p-aminophenoxy)methyl]methane require multi-step syntheses (e.g., nitro reduction, orthogonal optimization), whereas propynyloxy derivatives are synthesized via click chemistry with high yields (up to 91.8%).

Functional Applications: Epoxy Curing: Tetrakis[(p-aminophenoxy)methyl]methane improves epoxy resin toughness (76.2% yield under optimized conditions), unlike salicylidene derivatives, which prioritize metal binding. Biomedical Use: Tetrakis(2-propynyloxymethyl)methane forms polymer networks for drug delivery, leveraging its four propynyl groups for crosslinking. Nucleic Acid Labeling: Tetrakis(acetoxymercuri)methane selectively binds sulfur in tRNA, a niche application absent in other derivatives.

Thermal and Chemical Stability :

  • Salicylidene-based compounds exhibit thermal stability up to 300°C (common in Schiff bases), while TAM-derived COFs maintain integrity above 400°C due to robust imine linkages.

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